molecular formula C30H26N4O4 B3007878 ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534567-21-0

ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B3007878
CAS No.: 534567-21-0
M. Wt: 506.562
InChI Key: BKLDYARZDCBKHL-MXNGAVTRSA-N
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Description

Ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound characterized by:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, providing a rigid scaffold.
  • A 4-phenylbenzoyl substituent at the 6-position, contributing significant aromatic bulk and lipophilicity.
  • An isopropyl (propan-2-yl) group at the 7-position, enhancing steric hindrance.
  • An ethyl carboxylate moiety at the 5-position, influencing solubility and hydrogen-bonding capacity.

This compound shares structural similarities with derivatives reported in recent literature, differing primarily in substituent groups at the 6- and 7-positions. Below, we compare its properties and substituent effects with those of analogous compounds.

Properties

IUPAC Name

ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O4/c1-4-38-30(37)24-18-23-26(31-25-12-8-9-17-33(25)29(23)36)34(19(2)3)27(24)32-28(35)22-15-13-21(14-16-22)20-10-6-5-7-11-20/h5-19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLDYARZDCBKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound’s analogs (Table 1) exhibit substitutions at two key positions:

6-position benzoyl group : Modifications here alter aromaticity, steric bulk, and electronic properties.

7-position alkyl/aryl group : Changes influence steric hindrance, rotatable bonds, and solubility.

Table 1: Structural and Physicochemical Comparisons

Compound (Reference) 6-Position Substituent 7-Position Substituent Molecular Formula Molecular Weight (g/mol) XLogP3* H-Bond Acceptors Rotatable Bonds
Target Compound 4-Phenylbenzoyl Propan-2-yl C₃₁H₂₈N₄O₅† ~560.6 ~3.8‡ 6 7
Ethyl 6-(3-methylbenzoyl)imino () 3-Methylbenzoyl 3-Methoxypropyl C₂₆H₂₆N₄O₅ 474.5 2.7 6 8
Ethyl 6-(3-fluorobenzoyl)imino () 3-Fluorobenzoyl Propan-2-yl C₂₄H₂₁FN₄O₅ 488.45 ~2.9 6 7
Ethyl 6-(2-methylbenzoyl)imino () 2-Methylbenzoyl Benzyl C₂₉H₂₆N₄O₅ 522.5 ~3.2 6 8
Ethyl 6-(4-CF₃-benzoyl)imino () 4-Trifluoromethylbenzoyl 2-Methylpropyl C₂₆H₂₃F₃N₄O₄ 512.48 ~3.8 5 7

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity). †Estimated based on substituent contributions. ‡Higher lipophilicity due to the biphenyl group.

Key Observations

Lipophilicity (XLogP3)
  • The target compound’s 4-phenylbenzoyl group increases lipophilicity (XLogP3 ~3.8) compared to methyl (2.7), fluoro (~2.9), or trifluoromethyl (~3.8) analogs.
  • The 3-methoxypropyl group in introduces polarity, reducing XLogP3 despite the methylbenzoyl group.
Hydrogen-Bonding and Solubility
  • All analogs share 6 H-bond acceptors, primarily from carbonyl and imino groups. The ethyl carboxylate in the target compound enhances solubility relative to non-polar substituents .
  • The 3-fluorobenzoyl analog () may exhibit stronger dipole interactions due to fluorine’s electronegativity.
Steric and Conformational Effects
  • The propan-2-yl group (target and ) reduces rotatable bonds (7 vs. 8 in ), favoring rigid conformations.
Electronic Effects
  • The 4-trifluoromethylbenzoyl group () introduces strong electron-withdrawing effects, altering charge distribution and reactivity compared to the target’s electron-rich biphenyl system.

Research Implications

  • Drug Design : The target’s biphenyl group may improve binding to hydrophobic pockets in biological targets, while the isopropyl group minimizes metabolic degradation .
  • Synthetic Challenges : Introducing the 4-phenylbenzoyl group requires precise coupling strategies to avoid steric clashes during synthesis .
  • Crystallography : The rigid tricyclic core facilitates crystallographic studies using programs like SHELXL (), though bulky substituents may complicate packing.

Biological Activity

Ethyl 2-oxo-6-(4-phenylbenzoyl)imino-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that falls within the category of triazene derivatives. Triazenes have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential antitumor and antimicrobial agents.

Chemical Structure and Properties

The compound's structure can be analyzed through its chemical formula and molecular configuration. It features a triazatricyclo framework which contributes to its unique biological properties. The presence of the phenylbenzoyl group suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that triazene compounds exhibit significant biological activities including:

  • Antimicrobial Properties : Triazenes have shown effectiveness against a range of microorganisms including bacteria and fungi. The minimum inhibitory concentrations (MICs) for various triazene compounds have been reported to be low, indicating strong antimicrobial potential.
  • Antitumor Activity : Several studies have demonstrated the ability of triazene derivatives to inhibit the proliferation of cancer cells. For instance, diaryltriazene compounds have been evaluated for their cytotoxic effects on human cancer cell lines such as Burkitt lymphoma and colon adenocarcinoma.
  • Mechanism of Action : The biological activity is often attributed to the ability of triazenes to form reactive intermediates that can alkylate DNA, leading to cell death in rapidly dividing cells.

Antimicrobial Activity

A study conducted on various diaryltriazene derivatives showed promising results against both gram-positive and gram-negative bacteria. For example:

CompoundBacterial StrainMIC (µg/mL)
T1MRSA0.02
T2E. coli0.28
T3Pseudomonas aeruginosa0.64

These findings suggest that ethyl 2-oxo-6-(4-phenylbenzoyl)imino derivatives may possess similar antimicrobial properties due to structural similarities with effective triazene compounds .

Antitumor Activity

Research highlighted the antiproliferative effects of triazenes on various cancer cell lines:

Cell LineIC50 (µg/mL)
Burkitt Lymphoma DAUDI4.91
Colon Adenocarcinoma HT-295.59

These results indicate that ethyl 2-oxo-6-(4-phenylbenzoyl)imino derivatives could be explored for their potential as antitumor agents .

Mechanistic Insights

The mechanism by which triazenes exert their biological effects typically involves:

  • DNA Alkylation : The formation of reactive species that can bind to DNA.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through various pathways.
  • Resistance Mechanisms : Understanding how these compounds interact with microbial resistance pathways is crucial for developing effective treatments.

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